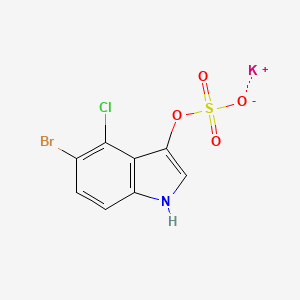

Potassium 5-bromo-4-chloro-1H-indol-3-yl sulfate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Potassium 5-bromo-4-chloro-1H-indol-3-yl sulfate is a vital reagent used in biomedical research . It is commonly used as a substrate to detect β-galactosidase activity in drug discovery and the study of gene expression .

Synthesis Analysis

This compound is a substrate for beta-galactosidase, which cleaves the glycosidic bond to give 5-bromo-4-chloro-3-hydroxy-1H-indole . This product immediately dimerizes to give an intensely blue product .Molecular Structure Analysis

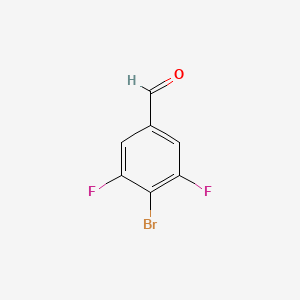

The molecular formula of Potassium 5-bromo-4-chloro-1H-indol-3-yl sulfate is C8H4BrClKNO4S . The molecular weight is 364.64 .Chemical Reactions Analysis

The compound is a substrate for beta-galactosidase, which cleaves the glycosidic bond to give 5-bromo-4-chloro-3-hydroxy-1H-indole . This product immediately dimerizes to give an intensely blue product . It is also oxidized by nitroblue tetrazolium (NBT), which forms an insoluble dark blue diformazan precipitate after reduction .Physical And Chemical Properties Analysis

The molecular weight of Potassium 5-bromo-4-chloro-1H-indol-3-yl sulfate is 364.64 . More detailed physical and chemical properties are not available in the search results.科学研究应用

Sulfatase Substrate

This compound is often used as a sulfatase substrate . Sulfatases are enzymes that catalyze the hydrolysis of sulfate esters, a critical process in the metabolism of sulfur. The use of this compound allows researchers to study the activity of these enzymes in various biological systems .

Biomedical Research

“5-Bromo-4-chloro-3-indolyl sulfate potassium salt” is a vital reagent used in biomedical research . It can be used in a variety of experimental setups, contributing to our understanding of biological processes and the development of new therapeutic strategies .

β-Galactosidase Activity Detection

This compound is commonly used as a substrate to detect β-galactosidase activity in drug discovery and the study of gene expression . β-galactosidase is an enzyme that catalyzes the hydrolysis of β-galactosides into monosaccharides, and its activity can be a useful marker in many biological research contexts .

Histochemistry

In histochemistry , the compound is used to detect the activity of β-galactosidase . Histochemistry is the study of the chemical composition of cells and tissues, and this compound can help visualize areas where β-galactosidase is active .

Bacteriology

In the field of bacteriology , “5-Bromo-4-chloro-3-indolyl sulfate potassium salt” is used to detect β-galactosidase activity . This can be particularly useful in studying bacterial gene expression and understanding the role of β-galactosidase in bacterial metabolism .

Drug Discovery

The compound’s role in detecting β-galactosidase activity also makes it valuable in drug discovery . By monitoring the activity of this enzyme, researchers can gain insights into the effects of potential therapeutic compounds .

作用机制

Target of Action

The primary target of 5-Bromo-4-chloro-3-indolyl sulfate potassium salt is the sulfatase enzyme . Sulfatases play a crucial role in the modification of sulfate esters, a process that is vital for various biological activities.

Mode of Action

5-Bromo-4-chloro-3-indolyl sulfate potassium salt acts as a substrate for the sulfatase enzyme . The enzyme cleaves the sulfate group from the substrate, resulting in the formation of a product that can be easily detected, aiding in the study of the enzyme’s activity .

Biochemical Pathways

The action of 5-Bromo-4-chloro-3-indolyl sulfate potassium salt primarily affects the sulfatase pathway . The cleavage of the sulfate group is a key step in this pathway, influencing various downstream effects. The exact downstream effects can vary depending on the specific sulfatase enzyme and the biological context.

Pharmacokinetics

Its solubility in water (50 mg/ml) suggests that it could have good bioavailability

Result of Action

The cleavage of 5-Bromo-4-chloro-3-indolyl sulfate potassium salt by sulfatase enzymes results in the formation of a detectable product . This allows for the visual identification of enzymatic activity, aiding in the treatment of various diseases including cancer and genetic disorders .

安全和危害

未来方向

Indole derivatives, such as Potassium 5-bromo-4-chloro-1H-indol-3-yl sulfate, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

属性

IUPAC Name |

potassium;(5-bromo-4-chloro-1H-indol-3-yl) sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClNO4S.K/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14;/h1-3,11H,(H,12,13,14);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BONBCMDYPZGTEU-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2OS(=O)(=O)[O-])Cl)Br.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClKNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635399 |

Source

|

| Record name | Potassium 5-bromo-4-chloro-1H-indol-3-yl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium 5-bromo-4-chloro-1H-indol-3-yl sulfate | |

CAS RN |

6578-07-0 |

Source

|

| Record name | Potassium 5-bromo-4-chloro-1H-indol-3-yl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1290471.png)